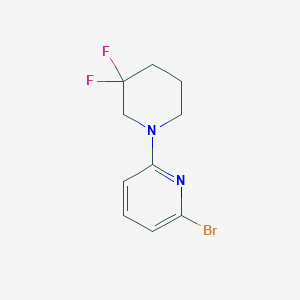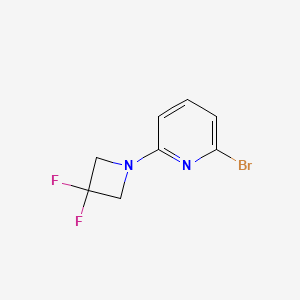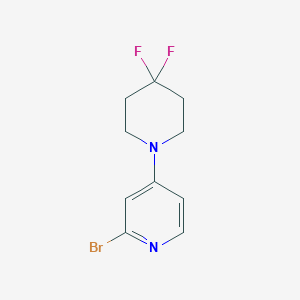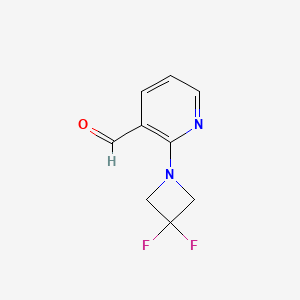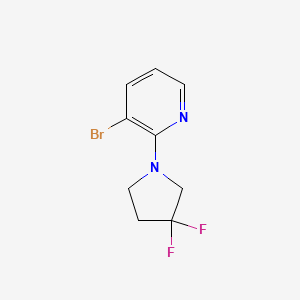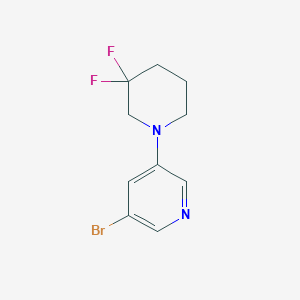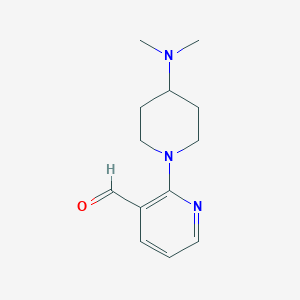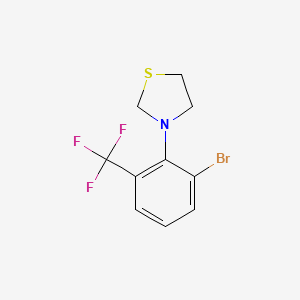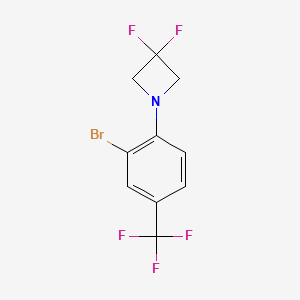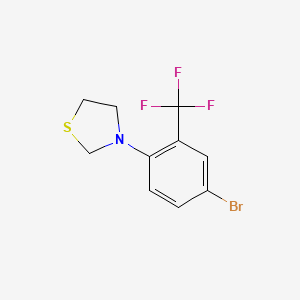
(1R,2R)-2-Iodo-N-((R)-1-phenylethyl)-cyclopropanecarboxamide
Übersicht
Beschreibung
“(1R,2R)-2-Iodo-N-(®-1-phenylethyl)-cyclopropanecarboxamide” is a complex organic compound. The “1R,2R” notation indicates that it has two chiral centers, which are the carbon atoms in the cyclopropane ring . The “N-(®-1-phenylethyl)” part refers to a phenylethyl group attached to the molecule via a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclopropane ring, the introduction of the iodine atom, and the attachment of the phenylethyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound has a cyclopropane core, which is a three-membered ring of carbon atoms. This ring is substituted with an iodine atom and a carboxamide group. The carboxamide group is further substituted with a phenylethyl group . The stereochemistry at the chiral centers is indicated by the “R” configuration, following the Cahn-Ingold-Prelog rules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the iodine atom might increase the compound’s molecular weight and influence its boiling and melting points . The cyclopropane ring could contribute to the compound’s stability .Wissenschaftliche Forschungsanwendungen
Crystal Structures and Conformational Studies
- Crystal Structures of Dihalo Cyclopropane Carboxamides : The crystal structures of dihalo-N-(1-phenylethyl)cyclopropane carboxamides, closely related to the specified compound, have been studied, providing insights into their conformational behaviors and intermolecular interactions, crucial for understanding their chemical properties and reactivity (Yufit & Howard, 2003).
Mass Spectrometry and Stereoisomer Characterization
- Characterization of Stereogenic Cyclopropane Synthons : Research on the mass spectrometric behavior of various stereoisomers of cyclopropane amino acids, including those similar to the query compound, provides valuable insights into their distinct fragmentation patterns, crucial for their characterization and application in synthesis (Cristoni et al., 2000).
Synthesis and Design of Analogues
- Synthesis of Cyclopropane Derivatives as Antidopaminergic Agents : Research on the synthesis of cyclopropane derivatives, designed as conformationally restricted analogues of antipsychotic agents, demonstrates the potential of such compounds in pharmaceutical design (Yamaguchi et al., 2003).
- Asymmetric Synthesis of Amino Cyclopropanecarboxylic Acids : Studies on the diastereoselective cyclopropanation of olefines to produce amino cyclopropanecarboxylic acids, similar in structure to the query compound, highlight their application in the synthesis of novel, biologically active molecules (Alcaraz et al., 1994).
Biological Activity and Medicinal Applications
- NMDA Receptor Antagonists : The synthesis of conformationally restricted analogues of milnacipran, including cyclopropanecarboxamide derivatives, has shown potential in developing efficient NMDA receptor antagonists, indicating potential therapeutic applications (Shuto et al., 1998).
Development of Chiral Cyclopropane Units
- Versatile Chiral Cyclopropane Units : The development of chiral cyclopropane units, including those bearing the (1R,2R)-configuration, has been explored for their use in synthesizing conformationally restricted analogues of biologically active compounds, demonstrating the compound's relevance in medicinal chemistry (Kazuta et al., 2002).
Large-Scale Synthesis
- Scale-Up Synthesis : A practical, kilogram-scale synthesis process for a milnacipran analogue, structurally similar to the query compound, highlights the feasibility of producing these compounds on an industrial scale (Li et al., 2012).
Biotransformation and Enantioselectivity
- Biotransformation of Nitriles : The enantioselective hydrolysis of cyclopropanecarbonitriles by Rhodococcus sp. AJ270 has been shown to afford cyclopropane amides and acids with high enantiomeric excess, demonstrating the application of biotransformation in producing enantiopure compounds (Wang & Feng, 2002).
Wirkmechanismus
The mechanism of action of a compound depends on its structure and the system in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological targets . Without specific information, it’s challenging to predict the mechanism of action .
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be studied further as a potential drug . Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .
Eigenschaften
IUPAC Name |
2-iodo-N-(1-phenylethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALXTZVAKGFBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Iodo-N-((R)-1-phenylethyl)-cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



